Boc-L-Cyclopropylalanine-DCHA

Description

Significance of Unnatural Amino Acids in Peptide and Medicinal Chemistry Research

Unnatural amino acids (UAAs) are crucial building blocks in contemporary medicinal chemistry. bioascent.comresearchgate.net They offer a means to introduce novel chemical and physical properties into peptides and other therapeutic molecules, overcoming some of the limitations of natural amino acids. researchgate.netnih.govscispace.com The use of UAAs can lead to the development of peptidomimetics with improved pharmacological profiles, including enhanced metabolic stability, better receptor affinity, and increased bioavailability. nih.govchemimpex.com The diverse side chains of UAAs can also serve as probes to investigate biological processes and as anchors for further chemical modifications. bioascent.comresearchgate.net

Rationale for Research Focus on Boc-L-Cyclopropylalanine-DCHA in Contemporary Chemical Science

This compound is a specifically protected form of the unnatural amino acid L-cyclopropylalanine, designed for efficient use in chemical synthesis. The tert-butyloxycarbonyl (Boc) group is a widely used protecting group for the amine functionality in peptide synthesis, preventing unwanted side reactions. chemimpex.com The formation of a salt with dicyclohexylamine (B1670486) (DCHA) enhances the compound's crystallinity, stability, and ease of handling, which are advantageous for purification and storage.

The primary rationale for the focus on this compound lies in the rigid cyclopropyl (B3062369) moiety. This three-membered ring system introduces significant conformational rigidity into molecules, a highly sought-after property in drug design. By restricting the conformational freedom of a peptide backbone, the cyclopropyl group can lock the molecule into a specific bioactive conformation, potentially leading to higher binding affinity and selectivity for its biological target. Consequently, this compound serves as a valuable building block for the synthesis of structurally defined peptides and other complex organic molecules with potential therapeutic applications. chemimpex.com

Historical Context of Cyclopropylamino Acids in Stereoselective Synthesis Research

The synthesis of amino acids containing a cyclopropyl group has been a subject of interest in organic chemistry for several decades. A significant challenge in this area has been the control of stereochemistry, as the creation of the chiral center at the α-carbon and the stereochemistry of the cyclopropyl ring itself require precise synthetic methods. Early research focused on developing reliable and efficient ways to produce these compounds with high enantiomeric and diastereomeric purity.

Over the years, a variety of stereoselective synthetic strategies have been developed. These include methods based on asymmetric catalysis, the use of chiral auxiliaries, and enzymatic resolutions. umontpellier.frrsc.org For instance, developments in transition-metal-catalyzed cyclopropanation reactions and the diastereoselective alkylation of chiral glycine (B1666218) enolate equivalents have provided access to a range of optically active cyclopropylamino acids. The ongoing refinement of these synthetic routes is crucial for making these valuable building blocks more accessible for research and development in medicinal chemistry and materials science. nih.gov

Physicochemical Properties of this compound

| Property | Value |

| CAS Number | 89483-07-8 clearsynth.comchemicalbook.comlookchem.com |

| Molecular Formula | C23H42N2O4 cusabio.com |

| Molecular Weight | 410.59 g/mol alfa-chemistry.com |

| Appearance | White solid guidechem.com |

| Purity | ≥95% cusabio.comalfa-chemistry.com |

| Storage Temperature | -20°C cusabio.com |

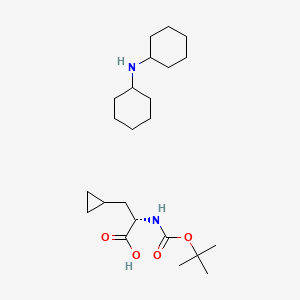

Structure

2D Structure

Properties

IUPAC Name |

N-cyclohexylcyclohexanamine;(2S)-3-cyclopropyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H23N.C11H19NO4/c1-3-7-11(8-4-1)13-12-9-5-2-6-10-12;1-11(2,3)16-10(15)12-8(9(13)14)6-7-4-5-7/h11-13H,1-10H2;7-8H,4-6H2,1-3H3,(H,12,15)(H,13,14)/t;8-/m.0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MQINYDUVLDJIAC-WDBKTSHHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CC1CC1)C(=O)O.C1CCC(CC1)NC2CCCCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H](CC1CC1)C(=O)O.C1CCC(CC1)NC2CCCCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H42N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

410.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for Boc L Cyclopropylalanine Dcha and Analogues

Strategies for Chiral Synthesis of Cyclopropylalanine Scaffolds

The cornerstone of producing enantiomerically pure Boc-L-Cyclopropylalanine-DCHA lies in the effective asymmetric synthesis of the L-cyclopropylalanine backbone. Researchers have explored various strategies to achieve high stereoselectivity, including leveraging the chiral pool, employing asymmetric catalysis, and utilizing organocatalysis.

Application of Chiral Pool Synthesis Approaches

Chiral pool synthesis is a direct and often efficient strategy for the preparation of enantiopure compounds by utilizing readily available chiral starting materials from natural sources. wikipedia.orgmdpi.com This approach is particularly advantageous when the target molecule shares structural similarities with a cheap, naturally occurring enantiopure compound. wikipedia.orgmdpi.com Common sources for the chiral pool include amino acids, sugars, and terpenes. wikipedia.org The inherent chirality of these starting materials is preserved throughout the reaction sequence, providing a stereocontrolled pathway to the desired product. wikipedia.org For instance, the synthesis of complex molecules like the anticancer drug paclitaxel (B517696) and the anti-influenza agent oseltamivir (B103847) have successfully utilized chiral pool starting materials to establish the correct stereochemistry. numberanalytics.com In the context of L-cyclopropylalanine synthesis, a suitable chiral precursor, such as a derivative of L-serine or L-aspartic acid, can be chemically transformed to introduce the cyclopropyl (B3062369) moiety while retaining the original stereocenter. mdpi.comdatapdf.com

Exploration of Asymmetric Catalysis in Cyclopropylalanine Synthesis

Asymmetric catalysis has emerged as a powerful tool for the synthesis of chiral molecules, offering high enantioselectivity and catalytic efficiency. nih.gov This approach utilizes a small amount of a chiral catalyst to generate a large quantity of an enantiomerically enriched product. In the synthesis of cyclopropylalanine derivatives, transition metal catalysts, often complexed with chiral ligands, play a pivotal role. google.com For example, ligands like Methyl-BoPhoz have been shown to be efficient in the asymmetric hydrogenation reactions required for the synthesis of single-enantiomer cyclopropylalanine. sigmaaldrich.com The design of these chiral ligands is crucial for achieving high levels of stereocontrol. mpg.de The catalytic cycle typically involves the coordination of the substrate to the chiral metal complex, followed by a stereoselective transformation and release of the product, regenerating the catalyst for the next cycle. snnu.edu.cn

Enantioselective Organocatalysis in the Preparation of Cyclopropyl-Substituted Amino Acids

Organocatalysis, the use of small, metal-free organic molecules as catalysts, has gained significant traction in asymmetric synthesis due to its operational simplicity, stability, and lower toxicity compared to many metal-based catalysts. nih.govrsc.org Chiral organocatalysts, such as proline derivatives and their salts, can effectively catalyze the enantioselective formation of cyclopropane (B1198618) rings. acs.orgresearchgate.net For instance, the reaction of α,β-unsaturated aldehydes with bromomalonate in the presence of a chiral secondary amine catalyst can yield highly enantioenriched cyclopropane products. researchgate.net This methodology has been successfully applied to the synthesis of challenging α-cycloalkyl amino acid esters. acs.org Mechanistically, the organocatalyst often activates the substrate by forming a transient chiral intermediate, such as an iminium or enamine ion, which then undergoes a stereoselective reaction. snnu.edu.cnrsc.org Recent advancements have demonstrated the use of isothiourea catalysts to facilitate the acs.orgresearchgate.net-rearrangement of prochiral aryl ester ammonium (B1175870) salts, generating unnatural α-amino acid derivatives with excellent enantiocontrol. chemrxiv.org

Stereoselective Conversion Pathways for L-Cyclopropylalanine Precursors

The stereoselective conversion of pre-existing chiral molecules into L-cyclopropylalanine is another viable synthetic route. This often involves the manipulation of functional groups on a chiral starting material to form the cyclopropane ring. For example, derivatives of L-tryptophan have been used as chiral templates for the synthesis of complex indole (B1671886) alkaloids containing cyclopropyl moieties. mdpi.com Synergistic photoredox and pyridoxal (B1214274) radical biocatalysis has also emerged as a novel method for the stereoselective synthesis of non-canonical amino acids. nih.gov This dual catalytic process allows for the transformation of various radical precursors into enantioenriched amino acid products. nih.gov The biosynthesis of some natural products containing a cyclopropylalanine unit, such as hormaomycin, involves the enzymatic cyclopropanation of a linear amino acid precursor derived from L-lysine. researchgate.net These biological pathways can provide inspiration for the development of new synthetic methods.

Dicyclohexylammonium (B1228976) Salt Formation in Amino Acid Derivative Synthesis

The formation of a dicyclohexylammonium (DCHA) salt is a common and effective technique for the purification and stabilization of N-protected amino acids, including Boc-L-Cyclopropylalanine. bachem.commonash.edu Free N-protected amino acids are often oils or amorphous solids that are difficult to handle and purify. bachem.com The formation of a crystalline DCHA salt facilitates purification through recrystallization, leading to a product with high purity. bachem.commonash.edu

The process involves treating the N-protected amino acid with dicyclohexylamine (B1670486), typically in an organic solvent like acetone. researchgate.net The resulting ionic adduct is often a stable, crystalline solid. researchgate.net This method is particularly useful for separating diastereomeric salts in the resolution of racemates. bachem.com The positive charge of the dicyclohexylammonium counterion has a large radius, which can moderate the nucleophilicity of the carboxylate ion of the amino acid. researchgate.net This moderation helps to prevent the formation of by-products, such as mixed anhydrides, which can lead to oligopeptide impurities during subsequent coupling reactions. researchgate.net

Before the N-protected amino acid can be used in peptide synthesis, the DCHA salt must be cleaved to liberate the free acid. This is typically achieved by suspending the salt in a suitable organic solvent, such as ethyl acetate, and treating it with an aqueous acid like 10% phosphoric acid. bachem.com The use of phosphoric acid is preferred over hydrochloric acid because dicyclohexylamine forms a sparingly soluble chloride salt. bachem.com After the acid treatment, the organic layer containing the free N-protected amino acid is separated, washed, dried, and the solvent is evaporated to yield the desired product, which is often an oil. bachem.com

Table 1: Key Aspects of DCHA Salt Formation and Cleavage

| Step | Reagents and Conditions | Purpose |

| Salt Formation | Dicyclohexylamine, Acetone | Purification, Stabilization, Prevention of By-products |

| Salt Cleavage | 10% Phosphoric Acid, Ethyl Acetate | Liberation of the free N-protected amino acid |

Optimization of Protection Group Strategies in Boc-L-Cyclopropylalanine Synthesis

The selection and manipulation of protecting groups are critical for the successful synthesis of this compound. The tert-butyloxycarbonyl (Boc) group is a widely used protecting group for the α-amino function of amino acids. americanpeptidesociety.org It is stable under a variety of reaction conditions but can be readily removed under acidic conditions, typically with trifluoroacetic acid (TFA). americanpeptidesociety.orgorganic-chemistry.org

In the context of Boc-L-Cyclopropylalanine synthesis, the Boc group protects the amino group during the formation of the DCHA salt and subsequent handling. The choice of the Boc group is strategic as it allows for orthogonal protection schemes when synthesizing peptides. organic-chemistry.orgiris-biotech.de Orthogonality refers to the ability to selectively remove one protecting group in the presence of another by using different chemical conditions. organic-chemistry.orgiris-biotech.de For example, a Boc-protected amine can be deprotected with acid, while a fluorenylmethyloxycarbonyl (Fmoc)-protected amine is cleaved with a base. organic-chemistry.org

The optimization of the protection strategy involves ensuring high yields for both the protection and deprotection steps. organic-chemistry.org The conditions for introducing the Boc group, often using di-tert-butyl dicarbonate (B1257347) (Boc anhydride), and its subsequent removal must be carefully controlled to avoid side reactions and racemization. While the Boc strategy is well-established, factors such as the specific amino acid and the presence of other functional groups can influence the efficiency of the protection and deprotection steps. smolecule.comdiva-portal.org

Table 2: Comparison of Common Amino Protecting Groups

| Protecting Group | Abbreviation | Cleavage Conditions | Key Features |

| tert-Butyloxycarbonyl | Boc | Acidic (e.g., TFA) | Acid-labile, widely used in solution-phase and some solid-phase synthesis. americanpeptidesociety.org |

| Fluorenylmethyloxycarbonyl | Fmoc | Basic (e.g., Piperidine) | Base-labile, common in modern solid-phase peptide synthesis. americanpeptidesociety.orgiris-biotech.de |

| Benzyloxycarbonyl | Z or Cbz | Hydrogenolysis, HBr/Acetic Acid | Cleaved by catalytic hydrogenation, useful for orthogonal strategies. |

| o-Nitrophenylsulfenyl | Nps | Mild Acid (e.g., HCl in nonpolar solvents) | Can be used for N-protection and its derivatives can be isolated as DCHA salts. uoa.gr |

Applications of Boc L Cyclopropylalanine Dcha in Advanced Research Disciplines

Role in Solid-Phase Peptide Synthesis (SPPS) Methodologies

Solid-Phase Peptide Synthesis (SPPS) is a cornerstone technique for creating peptides in the laboratory. Boc-L-Cyclopropylalanine-DCHA serves as a crucial building block in this process, enabling the creation of peptides with unique structural and functional characteristics.

Introduction of Conformational Constraints in Peptide Chains via the Cyclopropyl (B3062369) Moiety

The incorporation of a cyclopropyl group into a peptide backbone introduces significant conformational rigidity. sci-hub.se This small, rigid ring structure restricts the rotational freedom of the peptide chain, influencing its three-dimensional shape. sci-hub.se This constraint can lead to peptides that mimic specific secondary structures, such as turns or helices, which are often crucial for biological activity. sci-hub.se By controlling the peptide's conformation, researchers can design molecules with a higher affinity and selectivity for their biological targets. sci-hub.senih.gov The defined geometry of the cyclopropyl ring helps to pre-organize the peptide into a bioactive conformation, reducing the entropic penalty upon binding to a receptor. nih.gov

Enhancement of Peptide Bioactivity and Stability through Cyclopropylalanine Incorporation

The introduction of cyclopropylalanine into peptide sequences has been shown to enhance their biological activity and stability. diva-portal.org The cyclopropyl moiety can increase a peptide's resistance to enzymatic degradation by proteases, leading to a longer half-life in biological systems. This enhanced stability is a critical factor in the development of peptide-based therapeutics. Furthermore, the conformational constraints imposed by the cyclopropyl group can lead to improved binding affinity for target receptors, thereby increasing the peptide's potency. nih.gov

Advanced Boc SPPS Protocols, including HF-Free and In Situ Neutralization Techniques

The use of this compound is compatible with modern advancements in Boc-SPPS protocols. A significant development has been the creation of methods that avoid the use of hazardous hydrofluoric acid (HF) for cleavage of the peptide from the resin. nih.govresearchgate.netresearchgate.net These HF-free protocols often utilize a cocktail of reagents such as trifluoroacetic acid (TFA) and trimethylsilyl (B98337) bromide (TMSBr) for a safer and more accessible cleavage process. nih.govresearchgate.netresearchgate.net

In situ neutralization is another advanced technique that improves the efficiency of Boc-SPPS. nih.govsigmaaldrich.com In this method, the neutralization of the protonated N-terminus after Boc group removal occurs simultaneously with the next coupling step. chempep.com This approach minimizes side reactions like diketopiperazine formation and can significantly speed up the synthesis process, which is particularly beneficial for the assembly of long or "difficult" peptide sequences. sigmaaldrich.comchempep.com

Synthesis of Peptide Thioesters for Ligation and Cyclization Research

Peptide thioesters are valuable intermediates for the synthesis of larger proteins and cyclic peptides through methods like native chemical ligation (NCL). nih.govnih.gov Boc-SPPS is well-suited for the preparation of peptide thioesters. nih.govgoogle.com The thioester bond is stable to the acidic conditions used for Boc deprotection, allowing for the straightforward synthesis of these reactive intermediates. nih.gov These thioesters can then be used in ligation reactions to connect different peptide fragments or to cyclize a linear peptide, a strategy often employed to enhance peptide stability and activity. nih.govnih.gov

Utility in Medicinal Chemistry Research and Chemical Biology Tool Development

Beyond its direct incorporation into peptides, this compound also serves as a key starting material for the synthesis of more complex molecules with potential therapeutic applications.

This compound as a Pival Intermediate for Novel Compound Synthesis

In medicinal chemistry, this compound acts as a pivotal intermediate for the creation of novel compounds. chemimpex.com The protected amino acid can be chemically modified in various ways to generate a library of new molecules. The cyclopropyl group, with its unique steric and electronic properties, can be a key pharmacophore in the design of enzyme inhibitors or receptor modulators. nih.gov For instance, the rigid cyclopropyl ring can mimic the transition state of an enzymatic reaction, leading to potent and selective inhibitors. The dicyclohexylamine (B1670486) (DCHA) salt form of the compound improves its solubility in organic solvents, facilitating its use in a variety of synthetic transformations.

Exploration of Structure-Activity Relationships (SAR) in Peptidomimetics

This compound is instrumental in the field of peptidomimetics, where researchers aim to design molecules that mimic the structure and function of natural peptides but with improved pharmacological properties. The incorporation of this non-proteinogenic amino acid allows for a systematic exploration of structure-activity relationships (SAR).

The cyclopropyl moiety introduces significant steric and electronic constraints, which can profoundly influence the binding affinity and selectivity of a peptidomimetic for its biological target. By substituting natural amino acids with Boc-L-Cyclopropylalanine, scientists can investigate how changes in the peptide backbone's flexibility and the side chain's spatial orientation affect biological activity. This systematic approach is crucial for optimizing lead compounds in drug discovery. For instance, the rigid cyclopropyl group can lock the peptide into a bioactive conformation, leading to enhanced potency. A notable study demonstrated that introducing a cyclopropyl group into certain peptidomimetics resulted in compounds with significant anti-HIV activity. nih.gov

Key Research Findings in SAR Studies:

| Feature | Observation | Implication |

| Conformational Rigidity | The cyclopropyl group restricts the rotational freedom of the amino acid side chain. | Can lead to higher binding affinity and specificity for target receptors or enzymes. |

| Steric Hindrance | The bulky nature of the cyclopropyl group can shield the peptide backbone from enzymatic degradation. | Increased metabolic stability and prolonged therapeutic effect. |

| Stereochemistry | The L-configuration is crucial for interaction with many biological targets that exhibit stereospecificity. | Essential for designing effective and selective therapeutic agents. |

Research into Protease Inhibitors and Enzyme Binding Mechanisms

The unique structural characteristics of this compound make it a valuable tool in the design and study of protease inhibitors. Proteases are a class of enzymes that play critical roles in numerous physiological and pathological processes, making them important drug targets.

The rigid cyclopropyl group can mimic the transition states of enzyme-substrate interactions, a key strategy in the design of potent enzyme inhibitors. By incorporating this amino acid into peptide sequences, researchers can create molecules that bind tightly to the active site of a protease, blocking its catalytic activity. This has been particularly relevant in the development of inhibitors for viral proteases, such as SARS-CoV-2 Mpro, where peptidomimetic aldehydes and nitriles have been designed as inhibitors. nih.gov

The use of this compound also facilitates detailed studies of enzyme binding mechanisms. Researchers can use techniques like X-ray crystallography to determine the precise interactions between the inhibitor and the enzyme's active site. nih.gov This information is invaluable for understanding the molecular basis of enzyme function and for the rational design of next-generation inhibitors.

Research Highlights in Protease Inhibition:

| Research Area | Application of this compound | Key Insight |

| Viral Protease Inhibition | Design of peptidomimetic inhibitors for enzymes like SARS-CoV-2 Mpro. nih.gov | The cyclopropyl group can contribute to a binding mode that may not require covalent interaction for potent inhibition. nih.gov |

| Enzyme Kinetics | Used in biochemical assays to study the kinetics of enzyme inhibition. | Helps in determining the potency and mechanism of action of new inhibitor candidates. |

| Structural Biology | Incorporation into peptides for co-crystallization with target proteases. nih.gov | Provides high-resolution structural data on inhibitor-enzyme complexes. nih.gov |

Applications in Protein Structure-Function Studies and Biochemical Pathway Elucidation

This compound is also employed in broader studies of protein structure and function, as well as in the elucidation of complex biochemical pathways. Its incorporation into peptides and proteins allows researchers to probe how specific structural features influence biological activity. chemimpex.com

By replacing a natural amino acid with L-Cyclopropylalanine, scientists can assess the importance of a particular residue's flexibility or size for protein folding, stability, and interaction with other molecules. These studies provide fundamental insights into how proteins work at a molecular level.

Furthermore, peptides containing this modified amino acid can be used as probes to investigate biochemical pathways. chemimpex.com For example, a labeled peptide containing L-Cyclopropylalanine could be used to trace its interactions within a cell, helping to identify its binding partners and downstream signaling effects. This aids in mapping the intricate networks that govern cellular processes and disease mechanisms. chemimpex.com

Development of Conformationally Restricted Amino Acid Libraries for Research

The synthesis of conformationally restricted amino acid libraries is a powerful strategy in modern drug discovery and chemical biology. This compound is a key component in the creation of such libraries.

These libraries consist of a diverse collection of peptides where specific positions are occupied by conformationally constrained amino acids like L-Cyclopropylalanine. By screening these libraries against a biological target, researchers can rapidly identify compounds with high affinity and selectivity. The conformational constraints imposed by the cyclopropyl group reduce the entropic penalty of binding, often leading to more potent and specific interactions.

The development of these libraries is facilitated by solid-phase peptide synthesis (SPPS), where the Boc protecting group plays a crucial role in the stepwise assembly of the peptide chain. The DCHA salt form enhances the solubility of the amino acid derivative in organic solvents commonly used in SPPS. The availability of building blocks like this compound has significantly expanded the chemical space that can be explored in the quest for new therapeutic agents and research tools.

Structural and Conformational Analysis of Boc L Cyclopropylalanine Dcha Containing Molecules

Impact of the Cyclopropyl (B3062369) Group on Molecular Conformation

The presence of the cyclopropyl group in Boc-L-cyclopropylalanine-DCHA introduces significant steric and electronic constraints that profoundly influence the molecular conformation of peptides and other molecules in which it is incorporated. This small, rigid ring system restricts the rotational freedom around the Cα-Cβ and Cβ-Cγ bonds of the amino acid side chain, leading to a more defined and rigid peptide backbone. This conformational rigidity is a key factor in enhancing the metabolic stability of peptides, as it can render them less susceptible to enzymatic degradation.

The steric hindrance imposed by the cyclopropyl moiety is more pronounced than that of a linear alkyl group of similar size. This steric bulk can favor specific secondary structures, such as β-turns, in peptide sequences. The electronic nature of the cyclopropane (B1198618) ring, with its "bent" bonds possessing partial π-character, can also engage in non-covalent interactions, further stabilizing particular conformations. Research has shown that the cyclopropyl group's rigidity can mimic transition states in enzyme-substrate interactions, making it a valuable component in the design of enzyme inhibitors, particularly for proteases. Furthermore, chemists have observed that the cyclopropyl effect can influence the positioning of substituents on six-membered rings, causing them to favor an axial conformation. chemistryworld.com

Spectroscopic Techniques for Conformational Elucidation

A variety of spectroscopic techniques are indispensable for characterizing the three-dimensional structure and dynamic behavior of molecules containing this compound.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for investigating the structure and dynamics of molecules in solution. mdpi.com For molecules containing this compound, ¹H NMR is particularly useful for identifying the characteristic signals of the cyclopropyl protons, which typically appear in the upfield region of the spectrum (around 0.5–1.2 ppm), and the protons of the Boc protecting group (around 1.4 ppm).

Table 1: Representative ¹H NMR Chemical Shifts for this compound Protons

| Proton | Chemical Shift (ppm) |

| Cyclopropyl | ~0.5–1.2 |

| Boc (tert-butyl) | ~1.4 |

Note: Chemical shifts are approximate and can vary depending on the solvent and molecular context.

Infrared (IR) spectroscopy provides valuable information about the functional groups and secondary structure of molecules. In the context of peptides containing this compound, the amide I band (arising primarily from the C=O stretching vibration of the peptide bond) is particularly informative. nih.gov The frequency and shape of the amide I band are sensitive to the peptide's secondary structure, such as α-helices, β-sheets, and turns. nih.gov

Two-dimensional IR (2D-IR) spectroscopy offers enhanced resolution and allows for the study of vibrational coupling between different peptide units, providing a more detailed picture of the macromolecular conformation. nih.gov The IR spectra of Boc-protected amino acids and their derivatives can reveal information about intermolecular interactions and the influence of the solvent on the conformation. mdpi.comresearchgate.net

Table 2: Key IR Absorption Bands for Peptides

| Vibrational Mode | Frequency Range (cm⁻¹) | Structural Information |

| Amide A (N-H stretch) | ~3300 | Hydrogen bonding |

| Amide I (C=O stretch) | 1600-1700 | Secondary structure |

| Amide II (N-H bend, C-N stretch) | 1510-1580 | Secondary structure |

Computational Chemistry Approaches to Conformational Landscape Exploration

Computational methods are increasingly used to complement experimental data and provide a deeper understanding of the conformational preferences of molecules.

Density Functional Theory (DFT) is a quantum mechanical method used to calculate the electronic structure of molecules. nih.gov A key application of DFT in conformational analysis is geometry optimization, where the algorithm seeks the lowest energy arrangement of atoms, representing the most stable conformation of the molecule. researchgate.net By performing DFT calculations, researchers can predict bond lengths, bond angles, and dihedral angles that define the molecular geometry. researchgate.netresearchgate.net

Molecular Dynamics Simulations of Cyclopropylalanine Derivatives

Molecular dynamics (MD) simulations are powerful computational tools used to understand the structure, dynamics, and function of biological macromolecules. nih.gov In the context of cyclopropylalanine derivatives, MD simulations provide critical insights into how the unique structural constraints of the cyclopropyl group influence the conformational behavior of peptides and proteins.

The introduction of a cyclopropylalanine residue into a peptide sequence can significantly alter its conformational landscape. The rigid, three-membered ring of the cyclopropyl group restricts the dihedral angles (phi and psi) of the peptide backbone in its vicinity, leading to a more defined and stable conformation. This conformational rigidity can enhance the binding affinity of the peptide to its target receptor.

Research has shown that the incorporation of cyclopropylalanine can pre-organize a peptide into a bioactive conformation, thereby reducing the entropic penalty upon binding to its target. This principle has been exploited in the design of potent enzyme inhibitors. For example, in the development of inhibitors for proteases, replacing a natural amino acid with cyclopropylalanine at a key position can lead to a significant enhancement in inhibitory activity. scienceopen.com MD simulations can help in understanding the molecular basis of this enhancement by revealing the detailed interactions between the inhibitor and the enzyme's active site.

A key aspect explored through MD simulations is the role of the cyclopropyl group in inducing specific secondary structures, such as turns or helical motifs, in peptides. The constrained nature of the cyclopropylalanine side chain can favor the adoption of particular backbone conformations that are essential for biological activity.

The insights gained from MD simulations of cyclopropylalanine derivatives are invaluable for the rational design of novel therapeutic agents and biomaterials. By understanding the conformational effects of this unique amino acid, scientists can design peptides and proteins with enhanced stability, specificity, and biological activity.

Advanced Analytical Methodologies for Research on Boc L Cyclopropylalanine Dcha

High-Performance Liquid Chromatography (HPLC) for Purity and Chiral Analysis

High-Performance Liquid Chromatography (HPLC) stands as an indispensable tool for assessing the chemical and chiral purity of Boc-L-Cyclopropylalanine-DCHA. The technique's high resolution and sensitivity make it ideal for separating the target compound from potential impurities and for distinguishing between enantiomers.

Purity Analysis: Reversed-phase HPLC (RP-HPLC) is the most common method for determining the chemical purity of N-protected amino acids. In this method, the compound is passed through a hydrophobic stationary phase. A polar mobile phase, typically a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, is used for elution. The purity of this compound is often reported to be greater than 98.0%, as determined by this technique. ruifuchemical.comjk-sci.com

Chiral Analysis: Controlling the stereochemical integrity of the amino acid is critical, particularly in peptide synthesis, to avoid the formation of undesired diastereomeric peptides. Chiral HPLC methods are employed to separate the L-enantiomer from its D-counterpart. This is typically achieved using chiral stationary phases (CSPs). Macrocyclic glycopeptide-based CSPs and carbohydrate-based CSPs have proven effective for the chiral resolution of a wide range of N-blocked amino acids. sigmaaldrich.comrsc.org For Boc-protected amino acids, reversed-phase mode is a viable and effective choice on these chiral columns. sigmaaldrich.com The ability to achieve baseline separation allows for the quantification of even trace amounts of the unwanted D-enantiomer, ensuring high enantiomeric purity. tandfonline.com

| Parameter | Purity Analysis (RP-HPLC) | Chiral Analysis (Chiral HPLC) |

|---|---|---|

| Stationary Phase (Column) | C18 or C8 silica | Macrocyclic glycopeptide (e.g., Teicoplanin) or Polysaccharide-based (e.g., CHIRALPAK IC) rsc.org |

| Mobile Phase | Gradient of Acetonitrile/Water with 0.1% TFA | Isocratic mixture of Hexane/Ethanol or Reversed-phase with buffered mobile phase (e.g., Ammonium (B1175870) trifluoroacetate) sigmaaldrich.com |

| Detection | UV Absorbance (typically 210-220 nm) | UV Absorbance (typically 210-220 nm) |

| Primary Outcome | Quantification of chemical impurities | Quantification of enantiomeric excess (e.e.), separation of L- and D-enantiomers |

Mass Spectrometry (MS) for Molecular Characterization

Mass spectrometry is a powerful technique used to confirm the molecular weight and elemental composition of this compound. The compound is a salt formed between N-(tert-butoxycarbonyl)-L-cyclopropylalanine and dicyclohexylamine (B1670486) (DCHA).

In typical soft ionization techniques like Electrospray Ionization (ESI), the salt dissociates, allowing for the characterization of the individual components. In positive ion mode, the protonated dicyclohexylamine base would be detected. In negative ion mode, the deprotonated Boc-L-cyclopropylalanine acid would be observed. High-resolution mass spectrometry (HRMS) can provide highly accurate mass measurements, which helps in confirming the elemental formula. rsc.org The compatibility of modern HPLC systems with mass spectrometry (LC-MS) allows for the seamless integration of separation and molecular characterization. sigmaaldrich.com

| Component | Ionic Species | Chemical Formula | Theoretical Monoisotopic Mass (m/z) |

|---|---|---|---|

| Boc-L-Cyclopropylalanine | [M-H]⁻ | C₁₁H₁₈NO₄⁻ | 228.1236 |

| Dicyclohexylamine (DCHA) | [M+H]⁺ | C₁₂H₂₄N⁺ | 182.1909 |

| Full Salt | [M+H]⁺ | C₂₃H₄₃N₂O₄⁺ | 411.3223 |

Spectroscopic Analysis in Research Settings

Spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are essential for elucidating the molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy provide detailed information about the carbon-hydrogen framework of the molecule.

¹H NMR: The spectrum would show characteristic signals for both the Boc-L-cyclopropylalanine and the DCHA counterion. Key signals include a singlet for the nine equivalent protons of the tert-butyl (Boc) group, complex multiplets for the cyclopropyl (B3062369) ring protons at high field, and signals for the α- and β-protons of the amino acid backbone. chemicalbook.com The DCHA moiety would contribute broad, overlapping signals corresponding to the protons on the two cyclohexyl rings.

¹³C NMR: The ¹³C NMR spectrum would display distinct resonances for the carbonyl carbons of the carbamate (B1207046) and the carboxylate, the quaternary and methyl carbons of the Boc group, and the unique carbons of the cyclopropyl ring and the DCHA rings. rsc.orgmdpi.com In some N-Boc substituted compounds, the presence of rotational conformers around the C-N bond can lead to the observation of two sets of signals in the NMR spectra. beilstein-journals.org

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the key functional groups present in the compound. The spectrum of this compound would be characterized by specific absorption bands. The formation of the dicyclohexylammonium (B1228976) salt results in the disappearance of the carboxylic acid O-H stretch and the appearance of strong, broad N-H stretching bands for the R₂NH₂⁺ group. The carbonyl absorption of the carboxylic acid is replaced by the characteristic asymmetric and symmetric stretches of the carboxylate anion.

| Spectroscopic Method | Functional Group / Region | Expected Observation |

|---|---|---|

| ¹H NMR | tert-butyl (Boc) | Singlet, ~1.4 ppm (9H) |

| Cyclopropyl Protons | Multiplets, ~0.2-1.0 ppm | |

| Amino Acid Backbone (α-CH, β-CH₂) | Multiplets, ~1.5-4.5 ppm | |

| Dicyclohexylamine Protons | Broad Multiplets, ~1.0-3.5 ppm | |

| IR Spectroscopy | N-H Stretch (R₂NH₂⁺) | Broad band, ~2400-2800 cm⁻¹ |

| C=O Stretch (Boc group) | ~1690-1710 cm⁻¹ | |

| COO⁻ Stretch (Carboxylate) | Asymmetric: ~1550-1610 cm⁻¹, Symmetric: ~1400-1440 cm⁻¹ |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive technique for determining the precise three-dimensional arrangement of atoms in the solid state. While challenging to perform, requiring the growth of high-quality single crystals, the resulting data is unparalleled in its detail. cardiff.ac.uk

A successful crystallographic analysis of this compound would provide a wealth of structural information. It would confirm the 1:1 stoichiometry of the salt and detail the ionic interaction between the negatively charged carboxylate group of the amino acid and the positively charged ammonium center of the dicyclohexylamine. Furthermore, it would reveal the exact conformation of the cyclopropylalanine side chain and the Boc protecting group, as well as the chair conformations of the cyclohexyl rings. This technique also maps out the network of intermolecular interactions, such as hydrogen bonds, that define the crystal packing. researchgate.netresearchgate.net

| Structural Information Obtained | Significance |

|---|---|

| Molecular Connectivity and Stoichiometry | Confirms the chemical identity and the 1:1 salt ratio. |

| Bond Lengths, Bond Angles, Torsion Angles | Provides precise geometric parameters of the molecule. |

| Ionic Interaction Geometry | Details the exact nature of the salt bridge between the carboxylate and ammonium ions. |

| Absolute Stereochemistry | Unambiguously confirms the L-configuration of the chiral center. |

| Crystal Packing and Intermolecular Forces | Reveals how molecules are arranged in the solid state and identifies key hydrogen bonds. |

Future Research Directions and Emerging Applications

Development of Novel Synthetic Routes with Enhanced Efficiency and Green Chemistry Principles

The synthesis of enantiomerically pure amino acid derivatives is a cornerstone of pharmaceutical development. Current research points towards the adoption of more efficient and environmentally sustainable synthetic methods. One promising approach for producing derivatives like cyclopropylalanine is asymmetric hydrogenation, which utilizes chiral catalysts to achieve high stereospecificity, yielding products with excellent enantiomeric excess. researchgate.net

Future efforts will likely focus on integrating green chemistry principles into these synthetic pathways. unibo.it This involves exploring enzymatic catalysis, such as using lipases for hydrolysis in eco-friendly solvents like tBuOMe or under solvent-free conditions. nih.gov Such biocatalytic methods offer high enantioselectivity and reduce reliance on hazardous reagents and solvents. nih.gov The development of a streamlined, chemo-enzymatic process for Boc-L-Cyclopropylalanine-DCHA could significantly lower the environmental impact and production costs, making this valuable compound more accessible for large-scale applications.

Table 1: Comparison of Synthetic Principles

| Principle | Conventional Method | Emerging "Green" Approach | Key Advantages of Green Approach |

| Catalyst | Traditional heavy metal catalysts | Chiral Rhodium-based catalysts, Enzymes (e.g., Lipase) | High stereoselectivity, Biodegradability, Milder reaction conditions |

| Solvents | Chlorinated hydrocarbons, DMF | tBuOMe, Water, Supercritical fluids, Solvent-free conditions | Reduced toxicity and environmental pollution, easier workup |

| Efficiency | Multi-step processes with protecting groups | Asymmetric synthesis, one-pot reactions | Fewer synthetic steps, higher atom economy, reduced waste |

| Energy Use | Often requires high heat | Lower temperature enzymatic reactions, ball milling | Reduced energy consumption and carbon footprint |

Exploration of New Conformational Space through Modified Cyclopropylalanine Derivatives

The incorporation of non-standard amino acids is a key strategy for designing peptides with specific, predictable three-dimensional structures. gla.ac.uk The rigid cyclopropyl (B3062369) group in this compound already imparts significant conformational constraints, which can enhance biological activity and stability. nih.gov

A significant future direction involves the synthesis and incorporation of modified cyclopropylalanine derivatives to further explore and control the conformational landscape of peptides. By adding substituents to the cyclopropyl ring, researchers can introduce specific steric and electronic effects to fine-tune the backbone dihedral angles (phi and psi) of the peptide chain. Computational modeling, alongside experimental techniques like Nuclear Magnetic Resonance (NMR) and Circular Dichroism (CD) spectroscopy, will be crucial for predicting and verifying the conformations of these novel peptides. mdpi.commdpi.com This approach could lead to the design of peptides with highly specific secondary structures, such as stable α-helices or β-turns, which are critical for mediating protein-protein interactions. mdpi.com

Advanced Applications in Peptide-Based Research for Investigating Biological Processes

Peptides are increasingly used as sophisticated tools to probe complex biological systems. The inclusion of this compound can enhance the utility of these peptide-based tools by increasing their stability against enzymatic degradation, a common challenge in biological assays. nih.gov

Future applications will focus on designing highly potent and selective peptide inhibitors for therapeutic targets. For instance, the conformational rigidity provided by cyclopropylalanine can be exploited to design macrocyclic peptide inhibitors of enzymes like metallo-β-lactamases, which are involved in antibiotic resistance. nih.gov The constrained structure helps lock the peptide into a bioactive conformation that binds tightly to the enzyme's active site. nih.gov Furthermore, these conformationally stable peptides are ideal for studying protein-protein interactions, acting as mimics of specific binding epitopes to either disrupt or stabilize protein complexes, thereby helping to elucidate their roles in cellular signaling pathways.

Integration of this compound in Complex Molecular Architectures for Research Probes

Chemical probes are indispensable for the study of biological function. beilstein-journals.org An emerging application for this compound is its incorporation into complex molecular probes designed for high-specificity biological detection and imaging. beilstein-journals.org

Future research will likely involve integrating this amino acid into peptide-based fluorescent probes. beilstein-journals.org The conformational constraint imposed by the cyclopropyl moiety can be used to precisely control the spatial relationship between a fluorophore and a quencher or between a binding domain and a reporter group. This precision is critical for developing sensitive probes that signal the presence of a specific biomolecule through changes in fluorescence. beilstein-journals.org For example, a peptide probe containing cyclopropylalanine could be designed to bind a specific protein, with its rigid structure ensuring that a tethered fluorophore experiences a predictable environmental change upon binding, leading to a clear and measurable signal. This would enable real-time monitoring of protein activity and localization within living cells.

Q & A

Q. What are the key considerations for synthesizing Boc-L-Cyclopropylalanine-DCHA, and how can purity be ensured?

The synthesis typically involves solid-phase peptide synthesis (SPPS) using Boc (tert-butoxycarbonyl) protection for the amino group. Critical steps include:

- Coupling reagents : Use of DCC (dicyclohexylcarbodiimide) or HOBt (hydroxybenzotriazole) to activate carboxyl groups for cyclopropylalanine incorporation .

- Purification : Reverse-phase HPLC with a C18 column, using gradients of acetonitrile/water (0.1% TFA) to isolate the DCHA (dicyclohexylamine) salt form. Monitor purity via UV detection at 220 nm .

- Characterization : Confirm identity via H/C NMR (deuterated DMSO or CDCl₃) and high-resolution mass spectrometry (HRMS) .

Q. Which analytical techniques are most reliable for characterizing this compound?

- NMR spectroscopy : H NMR should resolve the cyclopropyl group (δ 0.5–1.2 ppm for cyclopropane protons) and Boc-protected amine (δ 1.4 ppm for tert-butyl group) .

- HPLC : Use chiral columns (e.g., Chiralpak IA) to confirm enantiomeric purity, as racemization during synthesis can compromise biological activity .

- Elemental analysis : Verify stoichiometry of the DCHA salt by comparing calculated vs. observed C, H, N percentages .

Q. How should researchers evaluate the stability of this compound under varying experimental conditions?

Design stability studies per ICH Q8(R2) guidelines:

- Temperature : Accelerated degradation tests at 40°C/75% RH for 6 months; monitor via HPLC for deprotection (loss of Boc group) or cyclopropane ring opening .

- pH stability : Expose to buffers (pH 2–9) and analyze degradation products using LC-MS .

- Light sensitivity : Conduct photostability tests in ICH-compliant light cabinets (1.2 million lux hours) .

Advanced Research Questions

Q. How can chiral purity discrepancies arise in this compound synthesis, and how are they resolved?

- Sources of racemization : Prolonged coupling times or basic conditions during SPPS may induce racemization. Mitigate by optimizing reaction time (<2 hours) and using low-base activators like Oxyma Pure .

- Resolution methods : If racemization occurs, employ preparative chiral HPLC (e.g., Chiralcel OD-H column) with hexane/isopropanol mobile phases. Validate enantiomeric excess (ee) via circular dichroism (CD) spectroscopy .

Q. What methodologies are recommended for studying this compound in peptide-based drug discovery?

- Structure-activity relationship (SAR) : Incorporate the compound into model peptides (e.g., protease substrates) and assess bioactivity via fluorescence resonance energy transfer (FRET) assays .

- Pharmacokinetics : Use radiolabeled (C) this compound in rodent models to study absorption/distribution, with LC-MS/MS quantification in plasma .

- Toxicity screening : Follow ICH S6(R1) guidelines for in vitro cytotoxicity (e.g., HepG2 cell viability assays) and in vivo maximum tolerated dose (MTD) studies .

Q. How should researchers address contradictory data in this compound characterization (e.g., conflicting NMR and MS results)?

- Systematic validation : Cross-validate using orthogonal techniques (e.g., FT-IR for functional groups, X-ray crystallography for absolute configuration) .

- Statistical analysis : Apply Grubbs’ test to identify outliers in replicate measurements. If discrepancies persist, consult methodologists to refine protocols (e.g., solvent purity in NMR, ionization efficiency in MS) .

Q. What safety protocols are critical when handling this compound in laboratory settings?

- ECHA CLP compliance : Classify hazards per Safety Data Sheets (SDS); use PPE (nitrile gloves, safety goggles) and fume hoods during synthesis .

- Waste disposal : Neutralize acidic/byproduct waste with sodium bicarbonate before disposal in designated chemical containers .

Data Analysis and Reporting

Q. What statistical frameworks are appropriate for analyzing this compound bioactivity data?

- Dose-response curves : Fit data to a four-parameter logistic model (IC₅₀/EC₅₀ calculations) using nonlinear regression (e.g., GraphPad Prism) .

- Error analysis : Report confidence intervals (95% CI) for replicates (n ≥ 3) and use ANOVA with post-hoc Tukey tests for multi-group comparisons .

Q. How can researchers ensure reproducibility in this compound studies?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.